molecular formula C11H12N4OS2 B5774561 N-1,2,3-benzothiadiazol-5-yl-4-thiomorpholinecarboxamide

N-1,2,3-benzothiadiazol-5-yl-4-thiomorpholinecarboxamide

Cat. No. B5774561
M. Wt: 280.4 g/mol
InChI Key: QISBIQOKPWWOPH-UHFFFAOYSA-N
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Description

N-1,2,3-benzothiadiazol-5-yl-4-thiomorpholinecarboxamide, also known as BZTC, is a synthetic compound that has gained attention in scientific research due to its potential as a biological probe. BZTC possesses a unique structure that allows it to interact with various biological systems, making it a valuable tool for investigating biochemical and physiological processes.

Mechanism of Action

The mechanism of action of N-1,2,3-benzothiadiazol-5-yl-4-thiomorpholinecarboxamide involves its ability to interact with biological systems through hydrogen bonding, hydrophobic interactions, and π-π stacking. N-1,2,3-benzothiadiazol-5-yl-4-thiomorpholinecarboxamide has been shown to bind to various proteins and enzymes, altering their activity and function.
Biochemical and Physiological Effects:
N-1,2,3-benzothiadiazol-5-yl-4-thiomorpholinecarboxamide has been found to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of ion channel function, and the induction of apoptosis in cancer cells. It has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-1,2,3-benzothiadiazol-5-yl-4-thiomorpholinecarboxamide is its versatility in scientific research applications. Its unique structure allows it to interact with various biological systems, making it a valuable tool for investigating a wide range of biochemical and physiological processes. However, one limitation of N-1,2,3-benzothiadiazol-5-yl-4-thiomorpholinecarboxamide is its potential toxicity, which must be carefully considered when designing experiments.

Future Directions

There are numerous future directions for the use of N-1,2,3-benzothiadiazol-5-yl-4-thiomorpholinecarboxamide in scientific research. One potential application is the development of N-1,2,3-benzothiadiazol-5-yl-4-thiomorpholinecarboxamide-based fluorescent probes for the detection of specific biomolecules in cells and tissues. Another direction is the exploration of N-1,2,3-benzothiadiazol-5-yl-4-thiomorpholinecarboxamide as a potential therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, the use of N-1,2,3-benzothiadiazol-5-yl-4-thiomorpholinecarboxamide in combination with other compounds may lead to the development of novel drugs with enhanced efficacy and reduced toxicity.
In conclusion, N-1,2,3-benzothiadiazol-5-yl-4-thiomorpholinecarboxamide is a valuable tool for scientific research due to its unique structure and ability to interact with various biological systems. Its versatility in applications and potential for future developments make it an exciting area of investigation in the field of biochemistry and physiology.

Synthesis Methods

The synthesis of N-1,2,3-benzothiadiazol-5-yl-4-thiomorpholinecarboxamide involves the reaction between 2-aminobenzothiazole and thiomorpholine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified by recrystallization and characterized by various spectroscopic techniques.

Scientific Research Applications

N-1,2,3-benzothiadiazol-5-yl-4-thiomorpholinecarboxamide has been used in various scientific research applications, including the investigation of protein-ligand interactions, enzyme kinetics, and ion channel activity. It has also been employed as a fluorescent probe for the detection of reactive oxygen species and as a photosensitizer for photodynamic therapy.

properties

IUPAC Name

N-(1,2,3-benzothiadiazol-5-yl)thiomorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS2/c16-11(15-3-5-17-6-4-15)12-8-1-2-10-9(7-8)13-14-18-10/h1-2,7H,3-6H2,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISBIQOKPWWOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)NC2=CC3=C(C=C2)SN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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